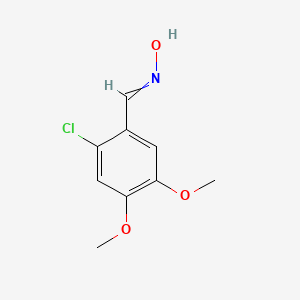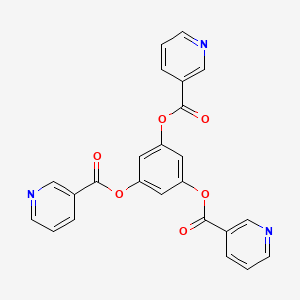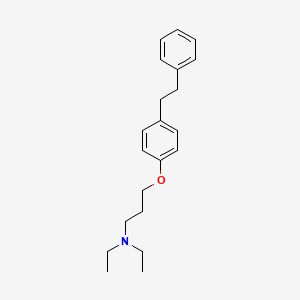
Myoparkil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myoparkil, with the chemical formula C21H29NO, is a compound known for its diverse applications in various scientific fields. It has a molecular weight of 311.469 and an exact mass of 311.2249 . This compound is recognized for its unique chemical structure and properties, making it a subject of interest in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Myoparkil involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield. Commonly, organic solvents and catalysts are used to facilitate the reactions, ensuring optimal conditions for the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and high yield. The process typically involves the use of advanced purification techniques such as chromatography and crystallization to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: Myoparkil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Myoparkil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
作用機序
The mechanism of action of Myoparkil involves its interaction with specific molecular targets within cells. It is known to modulate various biochemical pathways, including signal transduction and gene expression. This compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular activity and physiological responses.
類似化合物との比較
Myo-inositol: A stereoisomer of inositol, involved in various biological processes.
D-chiro-inositol: Another inositol isomer, known for its role in insulin signaling and hormonal regulation.
Comparison: Myoparkil is unique in its chemical structure and specific applications. While similar compounds like Myo-inositol and D-chiro-inositol share some biological functions, this compound’s distinct properties make it valuable for specialized research and industrial uses. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other related compounds.
特性
CAS番号 |
3734-63-2 |
|---|---|
分子式 |
C21H29NO |
分子量 |
311.5 g/mol |
IUPAC名 |
N,N-diethyl-3-[4-(2-phenylethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H29NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-10,13-16H,3-4,8,11-12,17-18H2,1-2H3 |
InChIキー |
HXRPWNPBWOLFPN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)

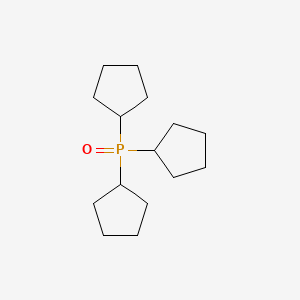
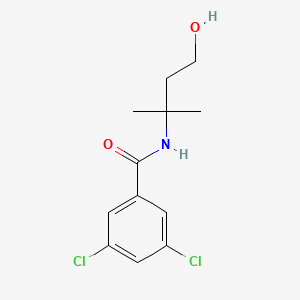

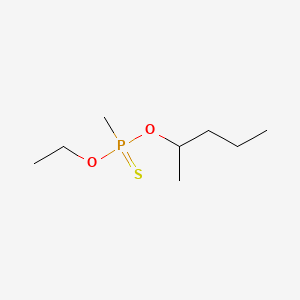
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
